N-(1-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)-2-piperidin-1-ylacetamide;oxalic acid
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Overview
Description
N-(1-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)-2-piperidin-1-ylacetamide;oxalic acid is a complex organic compound that belongs to the class of pyrroloquinolines This compound is characterized by its unique structure, which includes a pyrroloquinoline core fused with a piperidinylacetamide moiety The presence of oxalic acid as a counterion further enhances its chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)-2-piperidin-1-ylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrroloquinoline Core: This step involves the cyclization of appropriate precursors to form the pyrroloquinoline core. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process.
Introduction of the Piperidinylacetamide Moiety: The next step involves the introduction of the piperidinylacetamide group through a nucleophilic substitution reaction. Common reagents used in this step include piperidine and acetic anhydride, with the reaction typically carried out under reflux conditions.
Formation of the Final Compound: The final step involves the coupling of the pyrroloquinoline core with the piperidinylacetamide moiety, followed by the addition of oxalic acid to form the desired compound. This step may require the use of coupling agents such as EDCI or DCC to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of N-(1-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)-2-piperidin-1-ylacetamide can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yields and purity of the final product. Additionally, the use of automated systems can further enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(1-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)-2-piperidin-1-ylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from these reactions include oxidized derivatives of the pyrroloquinoline core.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions often result in the formation of reduced derivatives with altered electronic properties.
Substitution: Nucleophilic and electrophilic substitution reactions are common for this compound. Reagents such as halogens, alkylating agents, and nucleophiles can be used to introduce various functional groups onto the pyrroloquinoline core or the piperidinylacetamide moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkylating agents, nucleophiles
Scientific Research Applications
N-(1-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)-2-piperidin-1-ylacetamide has a wide range of scientific research applications:
Chemistry: This compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is used as a probe to study various biochemical pathways. Its ability to interact with specific enzymes and receptors makes it a valuable tool for investigating cellular processes and signaling pathways.
Medicine: The potential therapeutic applications of this compound are being explored, particularly in the field of oncology. Its ability to inhibit certain enzymes and pathways involved in cancer progression makes it a promising candidate for drug development.
Industry: In the industrial sector, this compound is used as an intermediate in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of N-(1-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)-2-piperidin-1-ylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. For example, in cancer cells, this compound may inhibit enzymes involved in cell proliferation and survival, leading to reduced tumor growth and increased apoptosis. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
N-(1-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)-2-piperidin-1-ylacetamide can be compared with other similar compounds, such as:
Pyrroloquinoline Derivatives: These compounds share the pyrroloquinoline core but differ in the substituents attached to the core. The presence of different functional groups can significantly influence their chemical properties and biological activities.
Piperidinylacetamide Derivatives: These compounds have the piperidinylacetamide moiety but differ in the core structure
Quinoline Derivatives: Quinoline derivatives are structurally related to pyrroloquinolines but lack the fused pyrrole ring. This structural difference can result in distinct chemical and biological properties.
Properties
IUPAC Name |
N-(1-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)-2-piperidin-1-ylacetamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O.2C2H2O4/c1-22-12-9-15-18(14-7-3-4-8-16(14)20-19(15)22)21-17(24)13-23-10-5-2-6-11-23;2*3-1(4)2(5)6/h3-4,7-8H,2,5-6,9-13H2,1H3,(H,20,21,24);2*(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCRLMAVCBKKGSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C3=CC=CC=C3N=C21)NC(=O)CN4CCCCC4.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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